N-Boc-L-felinine

Vue d'ensemble

Description

Synthesis Analysis

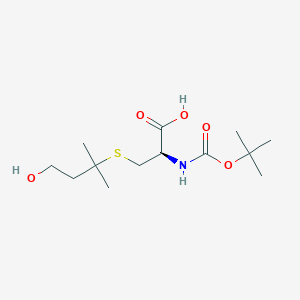

The synthesis of L-felinine and related compounds often involves conjugate addition reactions, reductions, and deprotections. For instance, the conjugate addition of Boc-L-Cys-OH to 3-methylcrotonaldehyde, followed by in situ reduction and deprotection, can yield L-felinine with high efficiency. This one-pot synthesis approach is notable for its simplicity and high yield, making it suitable for producing building blocks for combinatorial libraries (Daniels & Richert, 1999).

Molecular Structure Analysis

Research on related compounds highlights the importance of molecular structure in determining reactivity and properties. The coordination structure of single-atom catalytic sites, for example, significantly influences catalytic performance. Atomically dispersed metal-N-C structures have been found to be particularly efficient for catalytic reactions, with the coordination environment playing a crucial role in activity and selectivity (Pan et al., 2019).

Chemical Reactions and Properties

Cationic terminal borylenes represent an area of interest in chemical synthesis, demonstrating the synthesis and structural characterization of compounds with metal=borylene double bonds. These studies provide insights into the reactivity and potential applications of boron-containing compounds in various chemical transformations (Coombs et al., 2003).

Physical Properties Analysis

The synthesis and investigation of boron-doped graphene quantum dots (B-GQDs) have revealed the impact of heteroatom doping on the optical and physicochemical properties of materials. These findings underscore the significance of structural and compositional modifications in tailoring the properties of nanomaterials for specific applications (Ge et al., 2019).

Chemical Properties Analysis

The study of boron-bridged ferrocenophanes has contributed to our understanding of chemical bonding and reactivity in boron-containing compounds. These investigations into the synthesis, electronic structure, and novel reactivity of strained, boron-bridged compounds offer valuable perspectives on the potential applications and behaviors of boron in complex molecular structures (Berenbaum et al., 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- One-Pot Synthesis : N-Boc-L-felinine can be synthesized through a one-pot method involving conjugate addition, in situ reduction, and deprotection, achieving a yield of 73%. This approach is useful for producing acid building blocks for combinatorial libraries (Daniels & Richert, 1999).

Biochemical and Biological Studies

- Felinine in Cat Physiology : A study on urinary felinine excretion in cats showed that dietary cystine significantly increases felinine excretion in intact male cats. This highlights the role of cystine in felinine synthesis and its regulation in feline physiology (Hendriks et al., 2008).

- Effects on Other Species : Research on the effects of L-felinine in laboratory rats found that exposure to L-felinine suppressed plasma testosterone levels. This suggests potential interspecies biochemical interactions involving felinine and its derivatives (Voznessenskaya & Laktionova, 2019).

- Presence in Blood : A study identified a felinine-containing peptide in the blood of domestic cats, challenging the previous belief that felinine is synthesized solely in the kidney. This finding opens new avenues for exploring felinine's biosynthesis and role in feline biology (Rutherfurd et al., 2002).

Chemical Reactions and Applications

- Native Chemical Ligation : N-Boc-L-felinine was used in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process is significant for peptide synthesis and modifications (Crich & Banerjee, 2007).

- Catalysis Studies : Nano-ferrous ferric oxide has been shown to efficiently catalyze N-Boc protection of amines, with N-Boc-L-felinine being a potential reactant in such catalytic processes. This demonstrates its relevance in green and sustainable chemistry applications (Zolfigol et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-felinine | |

CAS RN |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

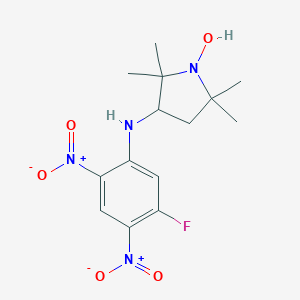

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)